

Synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(1-Ethoxyethoxy)-4-vinylbenzene

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This in-depth technical guide details the synthesis of **1-(1-ethoxyethoxy)-4-vinylbenzene** from p-vinylphenol. The primary synthetic route involves the protection of the phenolic hydroxyl group of p-vinylphenol (also known as 4-hydroxystyrene) via an acid-catalyzed reaction with ethyl vinyl ether to form a stable acetal. This process is crucial for preventing unwanted side reactions of the acidic phenolic proton during subsequent polymerization or other modifications of the vinyl group. The 1-ethoxyethoxy protecting group is favored for its stability under neutral and basic conditions and its facile removal under mild acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the final product is provided below.

Property	p-Vinylphenol (4-Hydroxystyrene)	1-(1-ethoxyethoxy)-4-vinylbenzene
Molecular Formula	C ₈ H ₈ O	C ₁₂ H ₁₆ O ₂
Molecular Weight	120.15 g/mol	192.26 g/mol [1]
Appearance	White crystalline solid	Colorless to almost colorless clear liquid [1]
Boiling Point	204-206 °C	286.5 °C at 760 mmHg [2]
Purity	>99%	>98.0% (GC) [1]
CAS Number	2628-17-3	157057-20-0 [1]

Experimental Protocol

The following protocol for the synthesis of **1-(1-ethoxyethoxy)-4-vinylbenzene** is based on established laboratory procedures.

Materials:

- p-Vinylphenol (4-hydroxystyrene)
- Ethyl vinyl ether
- p-Toluenesulfonic acid pyridine salt (catalyst)
- Ethyl acetate (solvent)
- Triethylamine
- Deionized water
- Hexane (for column chromatography)

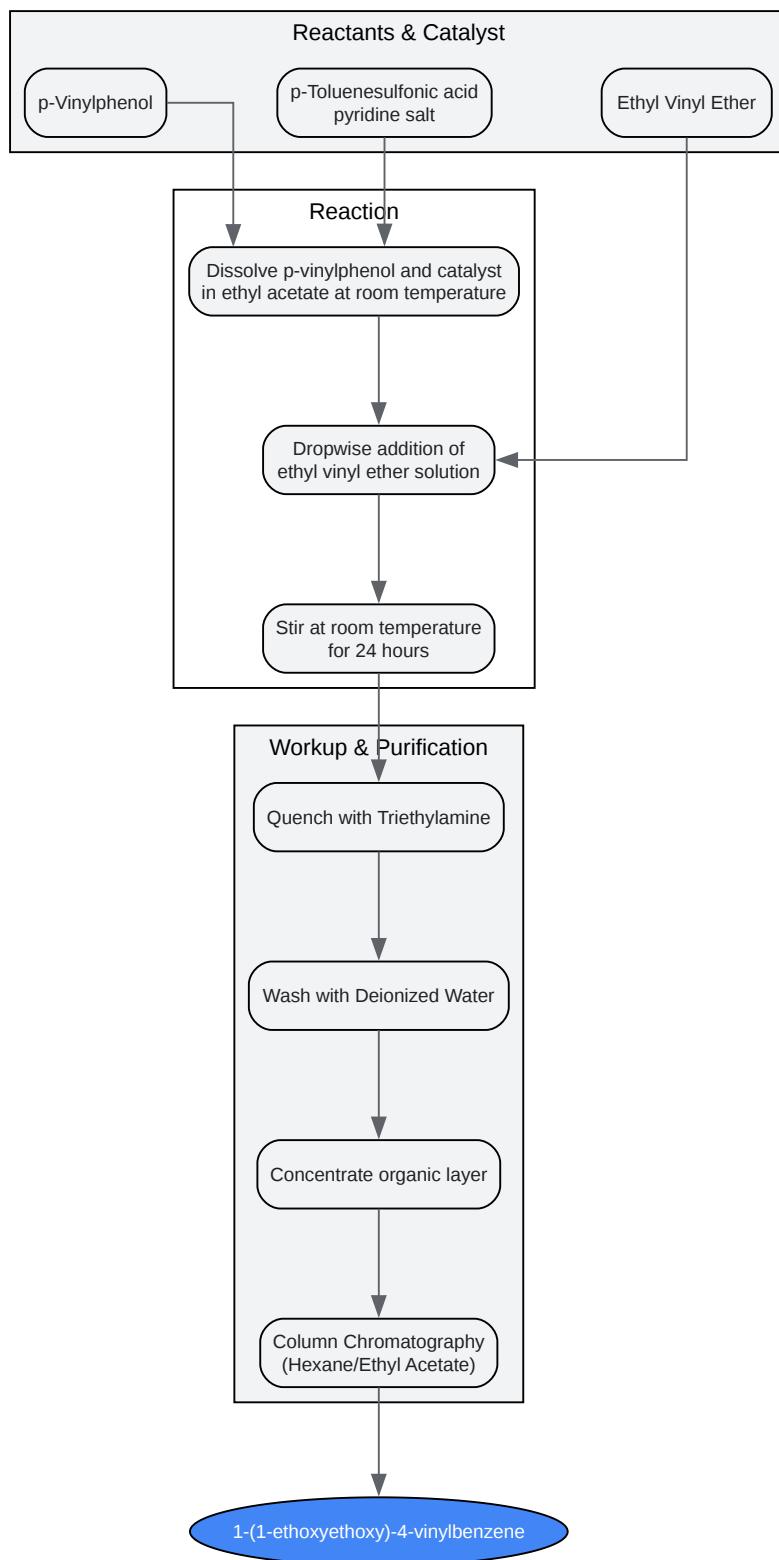
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 10 parts by weight of p-vinylphenol and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.[\[3\]](#)
- Addition of Ethyl Vinyl Ether: While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.[\[3\]](#)
- Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.[\[3\]](#)
- Quenching: After 24 hours, add triethylamine to the reaction mixture to basify it.[\[3\]](#)
- Workup: Wash the organic layer with deionized water. Separate the organic layer and concentrate it under reduced pressure.[\[3\]](#)
- Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield 10.5 parts by weight of **1-(1-ethoxyethoxy)-4-vinylbenzene**.
[\[3\]](#)

Reaction Schematics and Workflow

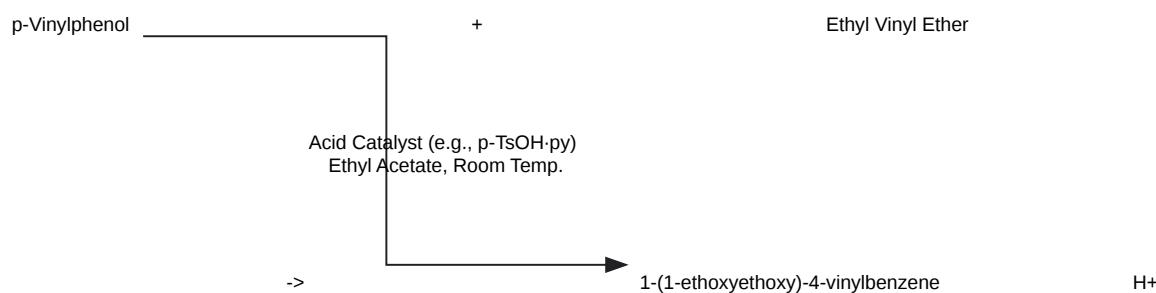
The synthesis of **1-(1-ethoxyethoxy)-4-vinylbenzene** from p-vinylphenol is a straightforward protection reaction. The overall transformation and the experimental workflow are depicted below.

Synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene

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Caption: Experimental workflow for the synthesis of **1-(1-ethoxyethoxy)-4-vinylbenzene**.

Reaction Scheme



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Caption: Acid-catalyzed protection of p-vinylphenol with ethyl vinyl ether.

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